molecular formula C25H21N5O4 B15392886 N-(3,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B15392886
M. Wt: 455.5 g/mol
InChI Key: UIPSVKYVSHXCMI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one class of heterocyclic molecules, characterized by a fused bicyclic core with an acetamide side chain. Its structure includes:

  • A naphthalen-1-yl group at the 2-position of the pyrazolo-triazinone core.
  • A 3,4-dimethoxyphenyl substituent on the acetamide nitrogen.
  • A ketone group at the 4-position of the triazine ring.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C25H21N5O4/c1-33-22-11-10-17(12-23(22)34-2)27-24(31)14-29-25(32)21-13-20(28-30(21)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,15H,14H2,1-2H3,(H,27,31)

InChI Key

UIPSVKYVSHXCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.

Core Modifications: Pyrazolo-Triazinone Substituents
Compound Name Core Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target Compound Naphthalen-1-yl C₂₆H₂₃N₅O₄ 469.49 IR: C=O ~1670 cm⁻¹; NH ~3290 cm⁻¹
2-[2-(4-Bromophenyl)-4-oxopyrazolo...acetamide () 4-Bromophenyl C₂₁H₁₈BrN₅O₃ 468.31 ¹H NMR: δ 8.36 (triazole H); 13C NMR: δ 165.0 (C=O)
2-[2-(4-Fluorophenyl)-4-oxopyrazolo...acetamide () 4-Fluorophenyl C₁₉H₁₅FN₄O₃ ~382.35* IR: C=O ~1676 cm⁻¹; NO₂ asymmetric ~1535 cm⁻¹

Key Observations :

  • The naphthalen-1-yl group in the target compound increases steric bulk and aromatic surface area, which may enhance hydrophobic interactions in biological targets .
Acetamide Side-Chain Modifications
Compound Name N-Substituent Molecular Weight (g/mol) Spectral Highlights
Target Compound 3,4-Dimethoxyphenyl 469.49 ¹H NMR: Methoxy peaks at δ ~3.7–3.9
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo...acetamide () 4-Chlorobenzyl ~463.90* IR: C=O ~1671 cm⁻¹; C-Cl ~785 cm⁻¹
N-(2,3-Dimethoxyphenyl)methyl derivative () 2,3-Dimethoxyphenyl 419.44 HRMS: [M + H]+ = 420.15

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound provides two adjacent methoxy groups, creating a planar electronic environment distinct from the 2,3-dimethoxy isomer ().
  • Chlorobenzyl () and nitrophenyl () substituents introduce electronegative atoms, affecting solubility and metabolic stability .

Structural-Activity Relationships (SAR) Insights

  • Lipophilicity : Naphthalene-containing compounds (e.g., target, ) exhibit higher logP values than phenyl or halogenated analogs, favoring membrane permeability.
  • Steric Factors : Bulkier substituents (e.g., naphthalene vs. phenyl) may limit binding to narrow active sites but improve selectivity.

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